molecular formula C14H12BF3O3 B7860756 Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7860756
M. Wt: 296.05 g/mol
InChI Key: GFWAXSZKGMQBDW-UHFFFAOYSA-N
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Description

Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a trifluoromethyl group and a methoxy group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and the ability to produce organoborane reagents efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- exerts its effects primarily involves its ability to form stable complexes with diols and other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl and methoxy groups on the phenyl ring can influence the reactivity and stability of the compound in these reactions .

Comparison with Similar Compounds

Comparison: Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- is unique due to the presence of both trifluoromethyl and methoxy groups on the phenyl ring. These substituents can enhance the compound’s reactivity and stability in various chemical reactions compared to similar compounds that may only have one of these substituents .

Properties

IUPAC Name

[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-4-1-3-10(7-11)9-21-13-6-2-5-12(8-13)15(19)20/h1-8,19-20H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWAXSZKGMQBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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